Boc-DL-buthioninesulfoximine

描述

Boc-DL-buthioninesulfoximine is a synthetic compound widely used in scientific research due to its unique chemical structure and biological activity. It is a potent inhibitor of glutathione synthesis, making it a valuable tool for studying the role of glutathione in various biological processes.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Boc-DL-buthioninesulfoximine typically involves the protection of the amino group of buthionine sulfoximine with a tert-butyloxycarbonyl (Boc) group. This protection is achieved through a reaction with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group .

Industrial Production Methods

the synthesis generally follows similar principles as laboratory-scale synthesis, with optimization for larger-scale production, including the use of more efficient reaction conditions and purification techniques .

化学反应分析

Types of Reactions

Boc-DL-buthioninesulfoximine undergoes various chemical reactions, including:

Oxidation: The sulfoximine group can be oxidized to form sulfone derivatives.

Reduction: The sulfoximine group can be reduced to form sulfide derivatives.

Substitution: The Boc group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Acidic conditions, such as treatment with trifluoroacetic acid, are used to remove the Boc group.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Free amine.

科学研究应用

Cancer Therapy

1.1. Mechanism of Action

BSO inhibits GSH synthesis, leading to increased oxidative stress in cancer cells. This mechanism is utilized to enhance the efficacy of certain chemotherapeutic agents.

1.2. Case Studies

- A study demonstrated that combining BSO with 177Lu-DOTATATE, a treatment for neuroendocrine tumors, significantly improved therapeutic outcomes without additional toxicity. The combination led to a synergistic effect, enhancing tumor cell death through increased oxidative stress while maintaining safety profiles in animal models .

- Another research highlighted the use of BSO-loaded hollow gold nanoparticles as a novel nanomedicine for cancer treatment. These nanoparticles demonstrated enhanced cytotoxicity against human lung cancer cells by promoting reactive oxygen species (ROS) generation, which was facilitated by BSO .

Oxidative Stress Research

2.1. Role in Oxidative Damage Studies

BSO serves as a critical tool in studying oxidative stress mechanisms due to its ability to deplete GSH levels, allowing researchers to investigate the consequences of reduced antioxidant defenses.

2.2. Findings from Studies

- In an experiment involving gingival cells, BSO was shown to induce oxidative stress and apoptosis when combined with glutamate. However, melatonin was found to counteract these effects, suggesting potential therapeutic avenues for periodontal diseases .

- Research indicated that early administration of BSO in animal models significantly reduced mammary tumor burden by impairing tumor initiation and progression through GSH depletion .

Combination Therapies

3.1. Synergistic Effects with Other Drugs

BSO has been studied for its synergistic effects when combined with other chemotherapeutic agents:

- A study explored the combination of BSO with doxorubicin (DOX), revealing that BSO enhances the cytotoxic effects of DOX on cancer cells . This suggests that BSO can be an effective adjuvant in chemotherapy regimens.

Potential Therapeutic Strategies

4.1. Targeting Antioxidant Pathways

The inhibition of GSH synthesis using BSO opens new avenues for therapeutic strategies targeting antioxidant pathways:

- Combining BSO with inhibitors of other antioxidant systems has shown promise in reducing tumorigenesis and enhancing treatment efficacy against various cancers .

Data Summary Table

| Application Area | Description | Key Findings |

|---|---|---|

| Cancer Therapy | Enhances efficacy of chemotherapeutics | Synergistic effects with 177Lu-DOTATATE and DOX |

| Oxidative Stress Research | Investigates consequences of reduced GSH levels | Induces apoptosis in gingival cells |

| Combination Therapies | Works synergistically with other drugs | Enhances cytotoxicity when combined with DOX |

作用机制

Boc-DL-buthioninesulfoximine exerts its effects by inhibiting the enzyme γ-glutamylcysteine synthetase, which is essential for the synthesis of glutathione. This inhibition leads to a depletion of glutathione levels in cells, resulting in increased oxidative stress and potential cell death. The compound targets molecular pathways involved in oxidative stress and apoptosis .

相似化合物的比较

Similar Compounds

L-buthionine sulfoximine: Similar in structure but lacks the Boc protection group.

DL-buthionine sulfoximine: Similar in structure but lacks the Boc protection group.

S-buthionine sulfoximine: Similar in structure but has a different stereochemistry.

Uniqueness

Boc-DL-buthioninesulfoximine is unique due to the presence of the Boc protection group, which enhances its stability and allows for selective deprotection under acidic conditions. This makes it a versatile reagent in synthetic chemistry and a valuable tool in biological research .

生物活性

Boc-DL-buthioninesulfoximine (Boc-DL-BSO) is a potent inhibitor of gamma-glutamylcysteine synthetase, an enzyme critical for the synthesis of glutathione (GSH), a major antioxidant in cells. This compound has garnered attention for its ability to induce oxidative stress and its potential applications in cancer therapy and other diseases. This article reviews the biological activity of Boc-DL-BSO, focusing on its mechanisms, effects on cellular processes, and implications in therapeutic contexts.

Boc-DL-BSO acts primarily by inhibiting GSH biosynthesis, leading to a depletion of intracellular GSH levels. This depletion results in increased oxidative stress within cells, as GSH plays a crucial role in neutralizing reactive oxygen species (ROS). The following key mechanisms have been identified:

- Inhibition of Antioxidant Defense : By reducing GSH levels, Boc-DL-BSO compromises the cell's ability to counteract oxidative damage, leading to heightened cellular stress and potential apoptosis.

- Impact on Mitochondrial Function : Studies have shown that Boc-DL-BSO treatment results in decreased mitochondrial membrane potential and ATP production, indicating impaired mitochondrial function due to oxidative stress .

Oxidative Stress Induction

Research indicates that Boc-DL-BSO induces significant oxidative stress without adversely affecting cell viability at certain concentrations. For instance, in a study using hippocampus-derived immortalized cells, treatment with 1 mM Boc-DL-BSO for 14 hours led to a marked reduction in superoxide dismutase (SOD) activity and total antioxidant capacity .

DNA Damage

Boc-DL-BSO has been implicated in inducing DNA damage through oxidative mechanisms. A study demonstrated that GSH depletion via Boc-DL-BSO resulted in increased frequencies of DNA deletions, suggesting a potential role in carcinogenesis . The relationship between oxidative stress and genomic instability highlights the compound's significance in cancer biology.

Cancer Treatment

The ability of Boc-DL-BSO to sensitize tumors to chemotherapy has been explored extensively. It enhances the efficacy of various chemotherapeutic agents by depleting GSH levels, which are often elevated in resistant cancer cells. For example:

- Doxorubicin Resistance : In vivo studies showed that Boc-DL-BSO could reverse multidrug resistance mediated by glutathione, thereby increasing the effectiveness of doxorubicin against resistant tumor models .

- Combination Therapies : Recent studies have suggested that combining Boc-DL-BSO with other therapeutic agents can lead to synergistic effects. For instance, when used alongside radionuclide therapies like 177Lu-DOTATATE, Boc-DL-BSO significantly reduced tumor growth without additional toxicity .

Case Studies and Findings

属性

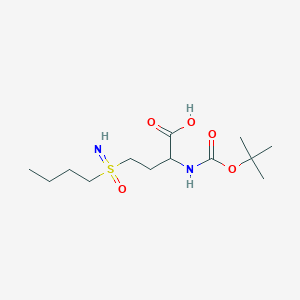

IUPAC Name |

4-(butylsulfonimidoyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O5S/c1-5-6-8-21(14,19)9-7-10(11(16)17)15-12(18)20-13(2,3)4/h10,14H,5-9H2,1-4H3,(H,15,18)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIJKAKPMCGGPSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=N)(=O)CCC(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。